molecular formula C12H18N4O2 B569828 N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine CAS No. 1002317-12-5

N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine

Cat. No.: B569828
CAS No.: 1002317-12-5
M. Wt: 250.302
InChI Key: JZKHCCAPJWNLPF-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine is a chemical compound with the molecular formula C12H18N4O2 It is characterized by the presence of a piperidine ring substituted with a nitropyridine moiety and two methyl groups on the nitrogen atom

Scientific Research Applications

N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Future Directions

The future directions for “N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine” could involve further exploration of its potential use in the synthesis of pyrazolyl-pyrimidines and their applications as selective inhibitors of CDK4/CDK6 . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine typically involves the reaction of N,N-dimethylpiperidine-4-amine with 5-bromo-2-nitropyridine. The reaction is carried out in a nitrogen atmosphere to prevent oxidation. The reagents are dissolved in dioxane, and a catalyst such as B1NAP and a base like cesium carbonate are added to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.

Major Products Formed

    Reduction: The major product is N,N-dimethyl-1-(6-aminopyridin-3-yl)piperidin-4-amine.

    Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-6-nitropyridin-3-amine: Similar structure but lacks the piperidine ring.

    N,N-dimethyl-1-(6-chloropyridin-3-yl)piperidin-4-amine: Similar structure with a chlorine substituent instead of a nitro group.

Uniqueness

N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine is unique due to the combination of the nitropyridine moiety and the piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-14(2)10-5-7-15(8-6-10)11-3-4-12(13-9-11)16(17)18/h3-4,9-10H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKHCCAPJWNLPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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